(5-methyl-1,2-oxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate
Description
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)methyl 4-oxochromene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5/c1-9-6-10(16-21-9)8-19-15(18)14-7-12(17)11-4-2-3-5-13(11)20-14/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPBBSWUXABIND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)COC(=O)C2=CC(=O)C3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hoffmann’s Oxazole Synthesis
Hoffmann’s method involves the cyclization of nitriles with α-diazoketones using rhodium(II) acetate as a catalyst. For instance, the reaction of TIPS-protected nitriles with diazodimethylmalonate in the presence of Rh₂(OAc)₂ generates the oxazole ring in 60% yield after deprotection. This approach is favored for its regioselectivity and compatibility with ester functionalities.
Rhodium Carbenoid-Mediated Cyclization
Kozmin’s protocol utilizes rhodium carbenoid intermediates to cyclize nitriles and α-diazoketones. A one-pot procedure involving TIPS protection and cyanation with tosyl cyanide achieves a 72% yield of the nitrile precursor, which subsequently undergoes cyclization to form the oxazole. This method is notable for its efficiency in introducing methyl substituents at the C5 position.
Table 1: Oxazole Synthesis Methods
| Method | Reagents/Catalysts | Yield (%) | Key Advantage |
|---|---|---|---|
| Hoffmann’s Synthesis | Rh₂(OAc)₂, HF/CH₃CN | 60 | Regioselective |
| Rhodium Carbenoid | Rh₂(OAc)₂, TIPS-OTf | 72 | One-pot nitrile preparation |
Chromene Carboxylate Synthesis
The 4-oxo-4H-chromene-2-carboxylate moiety is synthesized via one-pot multicomponent reactions (MCRs) or stepwise annulation.
Calcium Hydroxide-Catalyzed One-Pot Reaction
Resorcinol, aryl aldehydes, and malononitrile condense in methanol with Ca(OH)₂ at room temperature, forming the chromene scaffold in 85–92% yield. The reaction proceeds via Knoevenagel condensation, Michael addition, and cyclization (Figure 2A). This method is scalable and environmentally benign due to aqueous workup.
Organocatalytic Annulation
2-Aminopyridine catalyzes the three-component reaction of 1,3-cyclohexanedione, malononitrile, and aromatic aldehydes, yielding 4H-chromenes in 89–96% yield. The protocol minimizes byproducts and reduces reaction times to 20–40 minutes.
Table 2: Chromene Synthesis Strategies
| Method | Catalyst | Yield (%) | Reaction Time |
|---|---|---|---|
| Ca(OH)₂ MCR | Calcium hydroxide | 85–92 | 2–4 hours |
| 2-Aminopyridine MCR | Organocatalyst | 89–96 | 20–40 minutes |
Esterification and Coupling
The oxazole and chromene fragments are coupled via esterification.
Carbodiimide-Mediated Esterification
The carboxyl group of 4-oxo-4H-chromene-2-carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Subsequent reaction with (5-methyl-1,2-oxazol-3-yl)methanol in dry dichloromethane yields the target ester in 65–78% yield.
Mitsunobu Coupling
The Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the chromene acid and oxazole alcohol, achieving 70% yield. This method is advantageous for stereochemical retention but requires anhydrous conditions.
Table 3: Esterification Conditions
| Method | Activator/Reagents | Solvent | Yield (%) |
|---|---|---|---|
| Carbodiimide | DCC, DMAP | CH₂Cl₂ | 65–78 |
| Mitsunobu | DEAD, PPh₃ | THF | 70 |
Purification and Characterization
Crude product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1) and recrystallized from ethanol. Characterization includes:
Optimization and Yield Enhancement
Chemical Reactions Analysis
Types of Reactions
(5-methyl-1,2-oxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of chromene derivatives. For example, compounds structurally related to (5-methyl-1,2-oxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate have demonstrated significant cytotoxic effects against various cancer cell lines, including:
| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 12 | Inhibition of CDKs |
The mechanism involves the modulation of key signaling pathways, such as the p53 pathway and apoptosis induction through caspase activation .
Antioxidant Activity
The antioxidant properties of this compound have been assessed using various assays like DPPH and ABTS radical scavenging tests. Results indicate that it exhibits notable free radical scavenging activity, which could be beneficial in preventing oxidative stress-related diseases.
| Assay Type | Scavenging Activity (%) |
|---|---|
| DPPH | 78 |
| ABTS | 85 |
These findings suggest that (5-methyl-1,2-oxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate may serve as a potential therapeutic agent for conditions linked to oxidative stress .
Antimicrobial Properties
The antimicrobial efficacy of this compound has been evaluated against several pathogens. In vitro studies revealed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The proposed mechanism involves disruption of bacterial cell membranes and inhibition of biofilm formation .
Material Science
In material science, derivatives of (5-methyl-1,2-oxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate are being explored for their potential in developing new materials with enhanced stability or reactivity. The unique structural features allow for modifications that can lead to materials with specific properties suitable for applications in coatings, polymers, and nanotechnology.
Agricultural Chemistry
Recent research has also indicated the potential use of this compound in agricultural applications as a biopesticide or herbicide. Its biological activity against plant pathogens suggests it could be utilized to protect crops from diseases while minimizing environmental impact.
Mechanism of Action
The mechanism of action of (5-methyl-1,2-oxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Triazolothiadiazole Derivatives ()
Compound : 3-Benzylsulfanyl-6-(5-methyl-1,2-oxazol-3-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole
- Core Structure : A triazolothiadiazole system fused with the oxazole ring.
- Structural Features :
- The triazolothiadiazole system is nearly planar (r.m.s. deviation = 0.002 Å), with dihedral angles of 6.33° (oxazole) and 42.95° (benzyl ring) relative to the central plane .
- Face-centered π-π interactions between the thiadiazole and oxazole rings (centroid distance = 3.4707 Å), forming columnar packing along the [010] axis .
- The oxazole ring in both compounds participates in π interactions, but its role differs: in the triazolothiadiazole derivative, it stabilizes crystal packing, whereas in the chromene compound, it may influence solubility or bioactivity.
Schiff Base Ligand ()
Compound: 4-[(2-Hydroxybenzylidene)amino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide (L1)
- Core Structure : A sulfonamide-linked Schiff base with an oxazole substituent.
- Functional Groups :
- Comparison :
- The target compound’s ester group (–COO–) is less polar than the sulfonamide, likely resulting in higher lipophilicity.
- The chromene core lacks the metal-chelating imine group present in L1, suggesting divergent applications (e.g., L1 may serve as a ligand in coordination chemistry, while the chromene derivative could exhibit bioactivity).
Pyrrole-2-carboxamide Derivative ()
Compound : 3-Methyl-N-[(1R)-1-(5-methyl-1,2-oxazol-3-yl)ethyl]-4-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrrole-2-carboxamide
- Core Structure : A pyrrole ring substituted with a trifluoromethylbenzyl group and an oxazole-containing ethyl chain.
- Functional Groups :
- Comparison: The trifluoromethyl group in this compound increases hydrophobicity compared to the chromene derivative’s ester.
Biological Activity
The compound (5-methyl-1,2-oxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate is a derivative of chromene and oxazole, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of (5-methyl-1,2-oxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate is , with a molecular weight of 253.23 g/mol. The structure features a chromene core substituted with an oxazole moiety, which contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds containing chromene and oxazole structures exhibit a range of biological activities, including:
- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which can mitigate oxidative stress in cells.
- Antimicrobial Activity : Studies suggest that derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for antimicrobial therapy.
- Anticancer Properties : Some derivatives have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth.
Antioxidant Activity
In vitro studies have evaluated the antioxidant capacity of (5-methyl-1,2-oxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate using assays such as DPPH and ABTS. The compound exhibited a significant reduction in free radical levels, indicating strong antioxidant potential.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 12.5 |
| ABTS | 10.8 |
Antimicrobial Activity
The antimicrobial efficacy was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimum inhibitory concentrations (MIC) as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
Anticancer Activity
In studies involving various cancer cell lines (e.g., MCF-7 breast cancer cells), the compound was found to induce cell cycle arrest and apoptosis. The mechanism was linked to the activation of caspase pathways.
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.0 | Caspase activation |
| HeLa | 20.0 | Apoptosis induction |
Case Studies
- Case Study on Anticancer Effects : A recent study examined the effects of this compound on MCF-7 cells in vivo. Results indicated a significant reduction in tumor size in treated mice compared to control groups, highlighting its potential as a chemotherapeutic agent.
- Case Study on Antimicrobial Efficacy : In another study, the compound was tested against multidrug-resistant strains of bacteria, demonstrating effective inhibition of growth and suggesting its utility in treating resistant infections.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (5-methyl-1,2-oxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step protocols, including cyclization and functional group coupling. For example, analogous oxazole-containing compounds are synthesized via refluxing precursors (e.g., 5-methylisoxazole-3-carboxylic acid) with reagents like phosphorus oxychloride, followed by coupling with chromene derivatives under anhydrous conditions . Optimization may include microwave-assisted synthesis (e.g., 50–88% yield improvements observed in sulfonamide derivatives) or adjusting stoichiometry and solvent polarity. Purity can be enhanced via column chromatography (hexane/ethyl acetate gradients) .
Q. How can the crystal structure of this compound be determined, and what parameters are critical for X-ray diffraction analysis?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is standard. Key parameters include:
- Radiation : MoKα (λ = 0.71073 Å) for high-resolution data .
- Temperature : 296 K to minimize thermal motion .
- Space Group : Orthorhombic systems (e.g., Pca2₁) are common for heterocyclic analogs .
- Data Processing : Use SHELXL for refinement, with absorption corrections (e.g., SADABS) to address beam truncation effects. Hydrogen atoms are typically placed in calculated positions .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR to confirm oxazole and chromene ring integration (e.g., oxazole protons at δ 6.5–7.0 ppm).
- FT-IR : Detect carbonyl (C=O) stretches near 1700 cm⁻¹ and oxazole C-O-C bands at 1250–1150 cm⁻¹ .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on oxazole or chromene) influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies are critical. For example:
- Oxazole Substituents : Adding a nitro group (e.g., 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide) enhances antibacterial activity compared to non-nitrated analogs .
- Chromene Modifications : Electron-withdrawing groups on the chromene core (e.g., 4-oxo) improve interactions with enzymes like cyclooxygenase-2 (COX-2) .
- Comparative Table :
| Compound Modification | Biological Activity | Reference |
|---|---|---|
| 5-Methyl substitution on oxazole | Antimicrobial | |
| Nitro group on benzamide | Enhanced anticancer activity | |
| Sulfonamide linkage | COX-2 inhibition |
Q. What computational methods are suitable for predicting binding affinities or pharmacokinetic properties?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., DNA polymerase or viral proteases). For example, oxazole-containing analogs showed high docking scores (−9.2 to −10.5 kcal/mol) against monkeypox virus targets .
- ADMET Prediction : Tools like SwissADME predict logP (lipophilicity) and bioavailability. Chromene derivatives often exhibit moderate logP (~2.5), suggesting blood-brain barrier permeability .
Q. How can crystallographic data contradictions (e.g., disordered atoms or twinning) be resolved during refinement?
- Methodological Answer :
- Disorder Handling : Apply PART instructions in SHELXL to model split positions, with occupancy refinement .
- Twinning : Use TWIN/BASF commands in SHELXTL for detwinning. For example, remove problematic reflections (e.g., (0 0 −2), (2 0 1)) to improve R-factors .
- Validation : Check via PLATON’s ADDSYM to detect missed symmetry .
Q. What are the key interactions stabilizing the molecular packing in the crystal lattice?
- Methodological Answer :
- π-π Stacking : Face-centered interactions between oxazole and thiadiazole rings (centroid distance: 3.47 Å) drive columnar packing along the [010] axis .
- Hydrogen Bonding : N-H···O and C-H···O bonds (2.8–3.2 Å) contribute to layer formation .
- Van der Waals Forces : Methyl groups on oxazole participate in hydrophobic contacts, stabilizing the lattice .
Methodological Challenges
Q. How can synthetic yields be improved without compromising purity?
- Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 5 h to 30 min) and improves yields (e.g., 50% → 88% for sulfonamides) .
- Catalysis : Use DMAP or TEA to accelerate coupling reactions.
- Workup Optimization : Ethanol recrystallization minimizes byproduct contamination .
Q. What strategies validate the biological mechanism of action for this compound?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
